molecular formula C19H15N3OS B2616434 2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide CAS No. 86109-76-4

2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide

Cat. No. B2616434
CAS RN: 86109-76-4
M. Wt: 333.41
InChI Key: BWVFNEWIUGVZGE-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are known to exhibit antibacterial, antifungal, and cytotoxic activities . The compound you mentioned is a benzimidazole derivative with a naphthalene moiety attached, which could potentially influence its biological activity.


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring . The presence of the naphthalene moiety and sulfanyl group in your compound would likely impact its structure and potentially its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Potential

Compounds derived from 2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide have been synthesized and evaluated for their anticancer activity. Notably, certain derivatives showed significant activity against breast cancer cell lines, emphasizing the potential of these compounds in cancer therapy Salahuddin et al., 2014.

Drug Design and Synthesis

Research has focused on developing novel benzimidazole derivatives utilizing this compound as a scaffold. These efforts aim to explore structural diversity and substitution effects for potential therapeutic applications M. Nikpassand & Dornaz Pirdelzendeh, 2016.

Cellular Studies and Cytotoxicity

A series of new benzimidazole-based Schiff base copper(II) complexes were synthesized, demonstrating substantial in vitro cytotoxic effects against various cancer cell lines. This research highlights the compound's potential in developing new cancer treatments Anup Paul et al., 2015.

Fluorescent Probes for Acidic pH

Derivatives of this compound have been applied as ratiometric fluorescent pH probes. These probes are designed for high-efficiency and fast-response in the acidic pH region, offering potential for real-time and reversible pH sensing Yan-Cheng Wu et al., 2018.

Anti-obesity Activity

Some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives were designed and evaluated for their anti-obesity activity by inhibiting pancreatic lipase. This study indicates potential therapeutic applications for obesity treatment A. Unnisa et al., 2022.

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the target organism or cells . Some benzimidazole derivatives are known to inhibit certain enzymes, while others may interact with DNA or other cellular components .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some benzimidazole derivatives are used as pharmaceuticals and are generally safe under prescribed conditions, while others may be toxic or hazardous .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their diverse biological activities . Future research may explore new synthesis methods, investigate their mechanisms of action, or develop new derivatives with enhanced activity or reduced toxicity .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-18(12-24-19-21-16-9-3-4-10-17(16)22-19)20-15-11-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVFNEWIUGVZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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